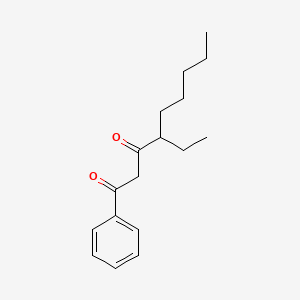

4-Ethyl-1-phenylnonane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

194664-69-2 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

4-ethyl-1-phenylnonane-1,3-dione |

InChI |

InChI=1S/C17H24O2/c1-3-5-7-10-14(4-2)16(18)13-17(19)15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |

InChI Key |

UOTBNMMBWQYDKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)C(=O)CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl 1 Phenylnonane 1,3 Dione

Established Synthetic Routes to 4-Ethyl-1-phenylnonane-1,3-dione: Claisen Condensation and its Variants

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a carbonyl compound in the presence of a strong base. wikipedia.orgallen.in This reaction is fundamental to the synthesis of β-keto esters and β-diketones. wikipedia.orgallen.in For the specific synthesis of this compound, a crossed Claisen condensation would be employed, which involves the reaction between two different esters. allen.infiveable.me In this case, the probable starting materials would be an ester of benzoic acid (e.g., ethyl benzoate) and an ester of 2-ethylheptanoic acid (e.g., ethyl 2-ethylheptanoate).

The mechanism of the Claisen condensation proceeds through a series of well-defined steps: allen.inbyjus.com

Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide, abstracts an α-hydrogen from the enolizable ester (in this case, the ester of 2-ethylheptanoic acid). byjus.comnumberanalytics.com This deprotonation forms a resonance-stabilized enolate ion. byjus.comjove.com The presence of at least one α-hydrogen is a prerequisite for the reaction to occur. wikipedia.orgbyjus.com

Nucleophilic Attack: The newly formed enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second ester (the benzoate (B1203000) ester). byjus.comnumberanalytics.com This results in the formation of a tetrahedral intermediate. allen.in

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses, eliminating the alkoxide group from the benzoate ester. allen.in This step regenerates the carbonyl group and forms the β-diketone structure.

Deprotonation and Protonation: The newly formed β-diketone has a highly acidic proton between the two carbonyl groups. The alkoxide base present in the reaction mixture readily removes this proton, forming a highly resonance-stabilized enolate. chemistrysteps.com This final deprotonation is the thermodynamic driving force for the reaction. chemistrysteps.com An acidic workup is then required to neutralize the enolate and isolate the final this compound product. wikipedia.org

The efficiency of the Claisen condensation can be significantly influenced by the reaction conditions. Key parameters that can be optimized include:

Choice of Base: A strong, non-nucleophilic base is crucial. wikipedia.org Sodium ethoxide is a common choice, especially when using ethyl esters, as it regenerates the ethoxide leaving group and avoids transesterification issues. chemistrysteps.comyoutube.com For mixed Claisen condensations, stronger bases like lithium diisopropylamide (LDA) can be used to ensure complete formation of the enolate from one ester before the addition of the second ester, which can improve reaction control and yield. wikipedia.orgyoutube.com

Solvent: Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often employed as they can effectively solvate the ions involved in the reaction. numberanalytics.comnumberanalytics.com In some cases, a solvent switch can dramatically reduce reaction times. celonpharma.com

Temperature: The reaction temperature can affect both the rate and selectivity. Lower temperatures are often favored to control the reaction and minimize side products. numberanalytics.com

Stoichiometry: A stoichiometric amount of base is required because the final deprotonation of the β-diketone consumes one equivalent of the base, driving the reaction forward. wikipedia.org

| Parameter | Condition | Rationale |

| Base | Sodium Ethoxide, LDA | Strong base required for enolate formation. Matching alkoxide prevents transesterification. LDA allows for selective enolate formation in mixed condensations. wikipedia.orgchemistrysteps.comyoutube.com |

| Solvent | THF, DMF | Polar aprotic solvents stabilize charged intermediates. numberanalytics.comnumberanalytics.com |

| Temperature | Low to ambient | Controls reaction rate and minimizes side reactions. numberanalytics.com |

| Stoichiometry | Stoichiometric amount of base | The final deprotonation step consumes the base and drives the equilibrium. wikipedia.org |

The structure of the ester substrates plays a critical role in the outcome of the Claisen condensation. numberanalytics.com

Enolizable vs. Non-enolizable Esters: In a crossed Claisen condensation for synthesizing this compound, using a non-enolizable ester like ethyl benzoate is advantageous. Since ethyl benzoate lacks α-hydrogens, it cannot self-condense, thus minimizing the formation of unwanted side products. fiveable.me The other reactant, the ester of 2-ethylheptanoic acid, must be enolizable. wikipedia.org

Steric Hindrance: Steric hindrance around the carbonyl group or the α-carbon can affect the rate of the reaction. numberanalytics.com Highly substituted esters may react more slowly.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the substrates can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbon, thereby affecting reactivity. numberanalytics.com

Exploration of Novel and Sustainable Synthetic Approaches for this compound

While the Claisen condensation is a powerful tool, research continues to explore more sustainable and efficient synthetic methods.

Modern synthetic chemistry is increasingly focused on catalytic approaches to minimize waste and improve efficiency.

Metal-Mediated Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been used for the synthesis of β-substituted cyclic enones from cyclic 1,3-diones. organic-chemistry.org While not a direct synthesis of the acyclic this compound, these methods showcase the potential of metal catalysis in functionalizing 1,3-dicarbonyl compounds. Cobalt-catalyzed cycloaddition reactions have also been employed to create 1,3-diarylpropane derivatives, which share a similar structural motif. researchgate.net

Organocatalysis: Organocatalysis offers a metal-free alternative for various organic transformations. While specific applications to the synthesis of this compound are not widely reported, organocatalysts are known to promote reactions like the Knoevenagel condensation, which also involves enolate-type intermediates. nih.gov

Biocatalysis: The use of enzymes in synthesis is a growing area of green chemistry. For instance, baker's yeast has been used in the synthesis of Hantzsch 1,4-dihydropyridines from ethyl acetoacetate, demonstrating the potential of biocatalysts in reactions involving β-dicarbonyl compounds. researchgate.net Thiolase enzymes in biological systems catalyze Claisen-type condensations, such as the formation of acetoacetyl-CoA. jove.com

| Catalytic Strategy | Example | Potential Application to this compound Synthesis |

| Metal-Mediated | Palladium-catalyzed cross-coupling of 1,3-diones organic-chemistry.org | Functionalization of a pre-formed 1,3-dione precursor. |

| Organocatalytic | Knoevenagel condensation nih.gov | Potential for developing a metal-free Claisen-type condensation. |

| Biocatalytic | Thiolase-catalyzed condensation jove.com | Development of an enzymatic route for the synthesis. |

Achieving high levels of selectivity is a primary goal in modern organic synthesis.

Chemoselectivity: In the context of this compound, chemoselectivity refers to the preferential reaction of the enolate with the ester carbonyl group over other potential reactive sites. The use of a non-enolizable ester partner is a key strategy to enhance chemoselectivity in a crossed Claisen condensation. allen.in

Regioselectivity: Regioselectivity concerns which α-proton is removed to form the enolate when there are multiple possibilities. For the synthesis of this compound from ethyl 2-ethylheptanoate, deprotonation will occur at the methylene (B1212753) group adjacent to the carbonyl, as this is the only α-position. In more complex substrates, controlling regioselectivity can be a significant challenge. organic-chemistry.org

Stereoselectivity: this compound contains a chiral center at the 4-position. While a standard Claisen condensation would produce a racemic mixture, advanced stereoselective methods could potentially be developed. This might involve the use of chiral bases or auxiliaries to control the stereochemical outcome of the C-C bond formation. fiveable.me The geometry of the enolate (E vs. Z) can also influence the stereochemistry of the product. fiveable.me

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, energy use, and the use of hazardous substances.

Key Green Chemistry Considerations:

Atom Economy: The Claisen condensation is inherently a condensation reaction, meaning a small molecule (in this case, ethanol) is eliminated. While not perfectly atom-economical, the majority of the atoms from the reactants are incorporated into the final product. Alternative routes with higher atom economy are generally preferred.

Safer Solvents and Auxiliaries: Traditional Claisen condensations often use hazardous solvents like benzene. Greener alternatives include replacing these with solvents like tetrahydrofuran (THF) or, more ideally, developing solvent-free reaction conditions. acs.org A solvent-free approach, where the reactants are heated with a base like potassium tert-butoxide, has been shown to be effective for some Claisen condensations, significantly reducing solvent waste. acs.org

Catalysis: While the Claisen reaction requires a stoichiometric amount of base to drive the equilibrium, the use of catalytic systems is a core principle of green chemistry. Research into catalytic Claisen-type reactions is ongoing. Using a strong but non-nucleophilic base like sodium hydride, which generates gaseous hydrogen as the only byproduct, can be considered a greener choice than sodium ethoxide, which generates ethanol (B145695) that must be removed. nih.gov

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. Many Claisen condensations require heating or reflux to proceed at a reasonable rate. scispace.com Exploring the use of microwave irradiation or highly reactive catalysts could potentially lower the reaction temperature and time, thus reducing energy consumption.

Reduction of Derivatives: The classical Claisen synthesis proceeds without the need for protecting groups on the ketone or ester, adhering to the principle of minimizing derivatization steps which require additional reagents and generate waste. acs.org

Table 2: Evaluation of Synthetic Routes based on Green Chemistry Principles

| Synthetic Approach | Green Advantage | Green Disadvantage |

|---|---|---|

| Traditional Claisen (NaOEt in Benzene) | High-yielding and well-established. | Uses hazardous solvent (benzene), stoichiometric strong base, and often requires heating. |

| Modified Claisen (NaH in THF) | Avoids benzene; H₂ is the only byproduct from the base. nih.gov | THF is still a solvent of concern; NaH is highly reactive and requires careful handling. Requires stoichiometric base. |

| Solvent-Free Claisen (e.g., with K-tert-butoxide) | Eliminates solvent waste, potentially reducing purification steps. acs.org | May require high temperatures (e.g., 100 °C); not universally applicable to all substrates. |

| Soft Enolization (MgBr₂/i-Pr₂NEt) | Uses milder, non-pyrophoric bases; can be performed open to the air in some cases. organic-chemistry.org | Still requires stoichiometric reagents and organic solvents like dichloromethane (B109758). |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound, the crude reaction mixture contains the desired product, unreacted starting materials, the base, and potential side products. A multi-step purification process is necessary to isolate the pure diketone.

Acid-Base Extraction: The first step after the reaction is the acidic workup, which neutralizes the base and protonates the product enolate. This is often followed by a liquid-liquid extraction. wikipedia.orglibretexts.org The organic layer, containing the product and neutral impurities, is washed with a weak aqueous base, such as sodium bicarbonate solution. libretexts.org This step removes any unreacted acidic starting materials. A subsequent wash with water and then brine helps remove residual salts and water from the organic layer. umass.edu The acidic nature of the β-dicarbonyl product itself (pKa ≈ 9-11) means the pH of the basic wash must be carefully controlled to avoid converting the product into its water-soluble enolate salt. masterorganicchemistry.com

Formation of Metal Chelates: A classic and highly effective method for purifying β-diketones involves their reaction with copper(II) salts, such as copper(II) acetate (B1210297). nih.govnih.gov The β-diketone readily forms a stable, often crystalline, copper(II) chelate which precipitates from the solution, leaving many organic impurities behind. This solid complex can be isolated by filtration. The pure β-diketone is then regenerated by decomposing the chelate, typically by treatment with a strong acid like H₂SO₄ or by using a chelating agent like EDTA in a biphasic system. nih.govnih.gov

Chromatography: For achieving high purity, column chromatography is a standard technique. tandfonline.comtandfonline.com The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity. For a relatively nonpolar compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate or dichloromethane would be effective. tandfonline.comtandfonline.com The separation is based on the differential adsorption of the components, with the desired product eluting in specific fractions which are then collected. Thin-Layer Chromatography (TLC) is used to monitor the separation.

Distillation and Crystallization: If the 1,3-diketone is a thermally stable liquid, vacuum distillation can be used for purification. patsnap.com If the product is a solid, recrystallization from a suitable solvent is an excellent final purification step. An ideal solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, allowing for the formation of pure crystals upon cooling.

Table 3: Comparison of Purification Techniques

| Technique | Principle | Applicability & Notes |

|---|---|---|

| Acid-Base Extraction | Separation based on differential solubility of acidic/basic/neutral compounds in aqueous and organic phases. libretexts.orgatlassian.net | Excellent for initial workup to remove acidic or basic impurities. wikipedia.org |

| Copper Chelate Formation | Selective precipitation of the β-diketone as a copper(II) complex. nih.gov | Highly specific for β-diketones, often yielding a high degree of purity. nih.gov |

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. tandfonline.com | Very effective for separating compounds with different polarities. Can be scaled from milligrams to kilograms. tandfonline.com |

| Crystallization | Purification based on differences in solubility of the product and impurities in a given solvent at different temperatures. | Excellent for obtaining highly pure solid products. Requires the product to be a stable solid. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. patsnap.com | Suitable for thermally stable liquid products to avoid decomposition at high temperatures. |

Advanced Structural Characterization and Conformational Analysis of 4 Ethyl 1 Phenylnonane 1,3 Dione

Tautomeric Equilibria in 4-Ethyl-1-phenylnonane-1,3-dione: Keto-Enol Forms

Like other β-dicarbonyl compounds, this compound is expected to exist as a dynamic equilibrium between its keto and enol tautomers. The diketo form contains two carbonyl groups, while the enol form is characterized by an enol group (a hydroxyl group attached to a carbon-carbon double bond) conjugated with a carbonyl group. This tautomerism is a cornerstone of its chemical behavior and is influenced by both internal structural features and the external environment.

Spectroscopic Elucidation of Tautomerism (e.g., Advanced NMR, FT-IR, UV-Vis)

The presence and quantification of the keto and enol tautomers of this compound can be elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for distinguishing between the keto and enol forms. In the ¹H NMR spectrum, the enol form would exhibit a characteristic signal for the enolic proton (O-H), typically in the range of 15-17 ppm, due to strong intramolecular hydrogen bonding. The vinyl proton (-CH=) of the enol would also have a distinct chemical shift. In contrast, the keto form would show a signal for the methylene (B1212753) protons (-CH₂-) situated between the two carbonyl groups. The ratio of the integrals of these distinct signals allows for the quantification of the tautomeric equilibrium.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides clear indicators of the functional groups present in each tautomer. The diketo form would display two distinct C=O stretching bands. The enol form, however, would show a C=O stretching band at a lower frequency due to conjugation, a C=C stretching band, and a broad O-H stretching band, often shifted to lower wavenumbers (around 2500-3200 cm⁻¹) due to strong intramolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the keto and enol forms give rise to distinct UV-Vis absorption spectra. The enol form, with its extended conjugated system, typically absorbs at a longer wavelength (λ_max) compared to the less conjugated keto form. This difference allows for the monitoring of the tautomeric equilibrium and its response to environmental changes.

A hypothetical representation of expected spectroscopic data is presented in Table 1.

| Spectroscopic Technique | Expected Signals for Keto Tautomer | Expected Signals for Enol Tautomer |

| ¹H NMR | -CH₂- protons between carbonyls (δ ~3.5-4.0 ppm) | Enolic O-H (δ ~15-17 ppm), Vinylic -CH= (δ ~5.5-6.5 ppm) |

| ¹³C NMR | Two C=O signals (δ ~190-210 ppm) | C=O signal (δ ~180-195 ppm), C=C signals |

| FT-IR | Two C=O stretches (~1730 and ~1710 cm⁻¹) | C=O stretch (~1640 cm⁻¹), C=C stretch (~1580 cm⁻¹), Broad O-H stretch (~2500-3200 cm⁻¹) |

| UV-Vis | Lower λ_max | Higher λ_max due to extended conjugation |

Table 1: Expected Spectroscopic Data for the Tautomers of this compound. This table is illustrative and based on typical values for analogous β-diketones.

Influence of Solvent Environment on Tautomeric Ratios

The equilibrium between the keto and enol forms of β-diketones is highly sensitive to the solvent environment. The polarity and hydrogen-bonding capability of the solvent can significantly shift the equilibrium.

For this compound, it is anticipated that:

Non-polar solvents (e.g., hexane (B92381), carbon tetrachloride) would favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol form is not in competition with solvent-solute hydrogen bonds, making it a stabilizing feature.

Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (B87167) - DMSO) can interact with the solute through dipole-dipole interactions. While the enol form is still generally favored, the equilibrium may shift slightly towards the keto form compared to non-polar solvents.

Polar protic solvents (e.g., water, ethanol) are expected to significantly favor the keto form. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, stabilizing it. Concurrently, they can disrupt the intramolecular hydrogen bond of the enol form by competing for hydrogen bonding sites.

Table 2 provides a hypothetical illustration of the expected tautomeric ratios in different solvents.

| Solvent | Polarity | Expected Predominant Tautomer | Hypothetical % Enol |

| Hexane | Non-polar | Enol | >95% |

| Chloroform | Moderately Polar | Enol | ~85-95% |

| Acetone | Polar Aprotic | Enol | ~70-85% |

| Ethanol (B145695) | Polar Protic | Keto | <50% |

| Water | Highly Polar Protic | Keto | <10% |

Table 2: Hypothetical Tautomeric Ratios of this compound in Various Solvents. The percentages are illustrative and based on general trends observed for β-diketones.

Intramolecular Hydrogen Bonding and its Role in Enol Stability

The remarkable stability of the enol form of many β-diketones in non-polar solvents is primarily attributed to the formation of a strong intramolecular hydrogen bond. In the enol tautomer of this compound, the hydroxyl proton forms a hydrogen bond with the oxygen atom of the adjacent carbonyl group. This creates a stable, six-membered quasi-aromatic ring. This intramolecular hydrogen bond delocalizes electron density within the ring, leading to a significant stabilization of the enol tautomer. The strength of this hydrogen bond is a key factor governing the position of the tautomeric equilibrium.

Stereochemical and Conformational Preferences of this compound

Beyond tautomerism, the three-dimensional structure and conformational dynamics of this compound are critical to understanding its properties.

Analysis of Molecular Geometry and Dihedral Angles

In the more rigid enol form, the six-membered ring formed by the intramolecular hydrogen bond would be largely planar. The substituents at the 4-position (the ethyl group and the remainder of the nonyl chain) and the phenyl group at the 1-position will adopt specific spatial arrangements to minimize steric hindrance. Computational modeling would be an invaluable tool to predict the lowest energy conformations by calculating the potential energy surface as a function of key dihedral angles.

Dynamic Conformational Exchange and Barriers

At room temperature, it is expected that this compound undergoes rapid conformational exchange. The alkyl chain can flex and rotate, and the phenyl group can rotate around the C-C bond connecting it to the dicarbonyl system. These dynamic processes can be studied using variable-temperature NMR experiments. By analyzing changes in the NMR lineshapes as a function of temperature, it is possible to determine the energy barriers for these conformational interchanges. Understanding these dynamic processes is crucial as they can influence the molecule's interactions and reactivity.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data concerning the advanced structural characterization and conformational analysis of This compound . Specifically, no studies on advanced X-ray crystallography or electron diffraction for this particular compound could be located.

The absence of such specific research indicates that this compound may not have been the subject of in-depth structural investigation, or any such studies have not been published in accessible scientific journals or databases. Therefore, the generation of a detailed article adhering to the requested outline and content inclusions, such as data tables and detailed research findings on its crystallography, is not possible at this time.

Further research would be contingent on the primary synthesis and subsequent advanced structural analysis of this compound by the scientific community. Without these foundational studies, any discussion on its specific crystallographic and conformational properties would be purely speculative.

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 1 Phenylnonane 1,3 Dione

Coordination Chemistry and Metal Complexation of 4-Ethyl-1-phenylnonane-1,3-dione

The presence of the 1,3-dicarbonyl moiety in this compound allows it to exist in a keto-enol tautomeric equilibrium. The enol form can be deprotonated to yield a bidentate ligand that readily coordinates with metal ions to form stable chelate complexes.

Formation of Metal-Diketone Chelates (e.g., Iron Complexes)

Like other β-diketones, this compound acts as a strong chelating agent for a variety of metal ions. With iron(III), it typically forms a neutral, octahedral complex, Tris(4-ethyl-1-phenylnonane-1,3-dionato)iron(III), where three diketonate ligands coordinate to the central iron atom. up.ac.zawikipedia.org The formation of these complexes is a result of the reaction between the deprotonated enol form of the diketone and the metal ion. mdpi.com The coordination involves the two oxygen atoms of the β-diketonate, forming a stable six-membered chelate ring. up.ac.za The synthesis of such complexes is often achieved by reacting the β-diketone with a suitable iron salt, such as freshly precipitated iron(III) hydroxide. wikipedia.org These iron(III) β-diketonate complexes are generally air-stable solids with good solubility in nonpolar organic solvents. wikipedia.orgresearchgate.net

Stoichiometry, Stability, and Geometrical Structures of Complexes

The most common stoichiometry for the complex between this compound and iron(III) is 1:3 (metal:ligand), resulting in the formation of [Fe(4-ethyl-1-phenylnonane-1,3-dionato)₃]. mdpi.com The stability of these iron(III) β-diketonate complexes is generally high due to the chelate effect, where the bidentate ligand forms a more stable complex than a corresponding set of monodentate ligands. nih.gov The stability of such complexes can be influenced by the nature of the substituents on the β-diketone ligand. For instance, studies on similar benzoylacetone (B1666692) complexes have shown that they are more stable than their counterparts with electron-withdrawing groups like trifluoromethyl. researchgate.net

The geometrical structure of these tris-chelate iron(III) complexes is typically octahedral. up.ac.zawikipedia.org High-spin iron(III) complexes, such as those with β-diketonates, generally exhibit a regular octahedral geometry with D₃ molecular symmetry, as the d-orbitals are evenly occupied, preventing Jahn-Teller distortions. wikipedia.org For a closely related complex, tris(benzoylacetonato)iron(III), X-ray crystallography has revealed a slightly distorted octahedral coordination sphere. up.ac.za The Fe-O bond lengths in such complexes are typically around 2.00 Å. wikipedia.org

Table 1: Comparison of Geometrical Parameters for Iron(III) β-Diketonate Complexes

| Complex | Coordination Geometry | Symmetry | Fe-O Bond Length (Å) | Reference |

|---|---|---|---|---|

| Tris(acetylacetonato)iron(III) | Octahedral | D₃ | ~2.00 | wikipedia.org |

| Tris(benzoylacetonato)iron(III) | Distorted Octahedral | C₁ (mer isomer) | 1.944 - 2.095 | up.ac.za |

Ligand Exchange Dynamics and Kinetics of Coordination

The exchange of ligands in tris(β-diketonato)iron(III) complexes has been a subject of mechanistic studies. For iron(III) complexes with acetylacetone (B45752) and its phenyl-substituted derivatives, the ligand exchange reaction has been found to proceed through a dissociative mechanism. researchgate.net This implies that the rate-determining step is the breaking of an iron-oxygen bond, leading to a five-coordinate intermediate, which then rapidly reacts with the incoming ligand. The rate of these exchange reactions is influenced by the chemical properties of both the leaving and entering ligands. researchgate.netnih.gov The kinetics of the formation of monoacetylacetonatoiron(III) have also been investigated, providing insights into the initial steps of complexation. acs.org

Tribochemical Reactivity of this compound at Interfaces

The ability of this compound to interact with metal surfaces under friction has led to its investigation as a lubricant additive. Its reactivity at the interface is crucial for the formation of protective tribofilms.

Mechanisms of Surface Adsorption and Self-Assembled Monolayer Formation

β-Diketones, including this compound, can adsorb onto metal surfaces, a process driven by the interaction between the polar dicarbonyl group and the metal. This adsorption can lead to the formation of self-assembled monolayers (SAMs). The formation of these organized molecular layers is a spontaneous process where the molecules arrange themselves in an ordered fashion on the substrate. mytribos.orgacs.org For β-diketones, the adsorption is likely facilitated by the formation of metal-oxygen bonds at the surface, similar to the initial stages of chelate formation. This adsorption is a key step in the compound's function as a lubricant additive, as it localizes the molecule at the sliding interface.

Investigation of Chemical Transformations at Friction Interfaces

Under the high pressures and temperatures generated at frictional contacts, this compound can undergo tribochemical reactions. Studies on a closely related compound, 1-(4-ethylphenyl)-nonane-1,3-dione, have shown that it can be adsorbed on the surface of a metal friction pair through such reactions, leading to the formation of a protective tribofilm. This tribofilm is responsible for a significant reduction in friction and wear.

The analysis of these tribofilms, often using techniques like X-ray Photoelectron Spectroscopy (XPS), can reveal the chemical nature of the transformed species. phi.comresearchgate.net It is proposed that the β-diketone decomposes and reacts with the metal surface to form a complex, layered structure that may include metal oxides and organometallic compounds. This tribochemical film acts as a sacrificial layer, preventing direct metal-to-metal contact and thereby reducing wear and friction. The effectiveness of the tribofilm is dependent on the dynamic balance between its formation and removal under sliding conditions. nih.govmit.edu

Table 2: Summary of Tribological Findings for a Related β-Diketone

| Compound | Observation | Mechanism | Reference |

|---|---|---|---|

| 1-(4-ethylphenyl)-nonane-1,3-dione | Formation of a protective tribofilm | Adsorption on the metal surface via tribochemical reactions |

Role of Tribochemical Products in Interfacial Phenomena

Hydrocarbon molecules can undergo tribopolymerization to form tribofilms. rsc.org The reactivity of these molecules is influenced by their chemical structure and the environment. For instance, the presence of oxygen or humidity can alter the reaction pathways, affecting both tribofilm formation and wear. rsc.org It is plausible that under tribological stress, this compound could undergo fragmentation, polymerization, or reaction with the substrate surface. The presence of aromatic (phenyl) and aliphatic (ethyl and nonyl chains) moieties, along with the reactive dicarbonyl core, suggests a complex array of potential tribochemical products. These products could influence friction and wear by forming a boundary layer at the interface. The activation volume, a measure of the mechanical energy required to initiate a reaction, is a key parameter in these processes. rsc.org

Table 1: Potential Factors Influencing Tribochemical Reactions of Organic Compounds

| Factor | Influence on Tribochemical Reactions |

| Mechanical Stress | Provides activation energy for chemical transformations. |

| Molecular Structure | Determines the propensity for polymerization, fragmentation, and reactivity. |

| Environment | Presence of oxygen, water, or other reactive species can alter reaction pathways. |

| Substrate Material | The nature of the sliding surfaces can catalyze or participate in reactions. |

Oxidation Chemistry of this compound

The oxidation of β-diketones can proceed through various pathways, leading to a range of products. The presence of the dicarbonyl functionality and the acidic α-hydrogens makes these molecules susceptible to oxidative reactions. researchgate.net

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. wikipedia.org It typically proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. For β-dicarbonyl compounds, the acidic α-hydrogen is a likely site for radical initiation, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical, which can propagate the chain reaction by abstracting a hydrogen atom from another molecule.

The kinetics of autoxidation can be complex and are influenced by factors such as temperature, oxygen concentration, and the presence of initiators or inhibitors. wikipedia.orgrsc.org In some systems, the oxidation products can act as catalysts (autocatalysis), leading to an acceleration of the reaction rate over time. researchgate.net For instance, the oxidation of some organic compounds shows an initial induction period followed by a more rapid oxygen uptake. wikipedia.org

The inherent antioxidant properties of some β-diketones are attributed to their enol tautomers. nih.govresearchgate.net The enolic form can act as a radical scavenger. Enhancing the oxidative stability of compounds like this compound could involve several strategies:

Modification of the Molecular Structure: Introducing electron-donating groups could potentially enhance the radical-scavenging ability of the molecule.

Use of Antioxidants: The addition of conventional antioxidants that can interrupt the free-radical chain reaction is a common strategy to prevent autoxidation. wikipedia.org

Control of Environmental Factors: Limiting exposure to oxygen, light, and high temperatures can significantly slow down autoxidation processes.

Other Characteristic Organic Reactions of this compound

The chemical character of this compound is dominated by the reactivity of its β-dicarbonyl system. The carbon atom situated between the two carbonyl groups (the α-carbon) is flanked by electron-withdrawing groups, rendering its protons significantly acidic. fiveable.mepressbooks.pub This acidity facilitates the formation of a resonance-stabilized enolate ion upon treatment with a base. fiveable.mepearson.comyoutube.com This enolate is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides, leading to alkylation at the α-position. pressbooks.pubyoutube.com

The carbonyl carbons, on the other hand, are electrophilic centers and are susceptible to attack by nucleophiles. This dual reactivity makes β-diketones versatile building blocks in organic synthesis. nih.gov

Table 2: Reactivity of β-Diketones

| Reactive Site | Type of Reactivity | Common Reactions |

| α-Carbon | Nucleophilic (as enolate) | Alkylation, Acylation, Condensation Reactions |

| Carbonyl Carbons | Electrophilic | Nucleophilic Addition |

β-Diketones like this compound are well-known to participate in a variety of condensation and cyclization reactions. The formation of β-diketones themselves often occurs via a Claisen condensation between an ester and a ketone. nih.govlibretexts.org

Once formed, the dicarbonyl moiety can react with various dinucleophiles to form heterocyclic compounds. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. researchgate.netmdpi.com Condensation with amidines or guanidines can lead to the formation of pyrimidines. These cyclization reactions are of great importance in medicinal chemistry for the synthesis of biologically active molecules. mdpi.com The specific nature of the substituents on the β-diketone will influence the reaction conditions and the properties of the resulting heterocyclic products.

Computational Chemistry and Molecular Modeling of 4 Ethyl 1 Phenylnonane 1,3 Dione

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. DFT methods are used to calculate the distribution of electrons within the molecule, which governs its stability, geometry, and chemical reactivity. researchgate.net For a molecule like 4-Ethyl-1-phenylnonane-1,3-dione, DFT can be used to optimize its three-dimensional structure and compute key parameters related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energies of the HOMO and LUMO orbitals are critical for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical hardness. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

From these orbital energies, several global reactivity descriptors can be calculated to provide a quantitative measure of chemical behavior. researchgate.net These descriptors, derived using approximations like Koopmans' theorem, help in predicting how the molecule will interact with other chemical species. researchgate.netorientjchem.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: As specific experimental or computational data for this compound is not publicly available, this table presents typical descriptors and their significance for a representative β-diketone structure, based on general DFT principles.)

| Descriptor | Formula | Significance for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | - | Represents the electron-donating ability of the molecule. |

| LUMO Energy (ELUMO) | - | Represents the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies higher stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution or charge transfer. researchgate.net |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons; higher values suggest greater reactivity. researchgate.net |

| Global Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy stabilization when the molecule acquires electronic charge from the environment. researchgate.net |

DFT calculations for β-diketones often employ functionals like B3LYP or CAM-B3LYP to achieve results that correlate well with experimental data. researchgate.netnih.gov Such studies reveal how the electronic structure is influenced by various substituents on the diketone backbone. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregate Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its behavior in a condensed phase, such as in a lubricant base oil. These simulations model the intermolecular forces that dictate how molecules interact with each other and with their environment. nih.govescholarship.org

The structure of this compound, with its polar 1,3-dione head and long nonpolar tail (comprising the ethyl and hexyl groups from the nonane (B91170) chain) and a phenyl ring, suggests amphiphilic properties. MD simulations can predict how these molecules would behave in bulk liquid. It is expected that the nonpolar alkyl and phenyl tails would engage in van der Waals interactions, while the polar dione (B5365651) groups could interact via dipole-dipole forces.

In a nonpolar solvent, these interactions could lead to the formation of molecular aggregates or micelles. MD simulations can model this aggregation process, determining the critical micelle concentration and the structure of the resulting aggregates. The simulations track the trajectories of individual molecules, allowing for the analysis of:

Radial distribution functions: To understand the average distance and coordination of molecules around a central molecule.

Orientation parameters: To see how the molecules align with respect to one another, for example, whether the alkyl chains bundle together.

Diffusion coefficients: To measure the mobility of the molecule within the solvent.

This information is vital for understanding how such a molecule would perform as a dispersant or friction modifier additive in a lubricant. youtube.com

Theoretical Prediction of Tautomeric and Conformational Equilibria

A defining characteristic of β-diketones is their ability to exist in a dynamic equilibrium between different tautomeric forms, primarily the diketo and enol forms. researchgate.netencyclopedia.pub This keto-enol tautomerism is crucial as the different forms have distinct chemical properties and reactivity. nih.gov

Diketone Tautomer: The structure has two distinct carbonyl groups (C=O).

Enol Tautomer: Characterized by an enol group (C=C-OH), which is stabilized by the formation of a strong, intramolecular hydrogen bond with the remaining carbonyl oxygen, creating a six-membered pseudo-ring. rsc.org

Computational methods, especially DFT, are highly effective for predicting the relative stabilities of these tautomers. orientjchem.orgrsc.org The calculations involve optimizing the geometry of each tautomer and comparing their total electronic energies. The form with the lower energy is thermodynamically more stable.

For this compound, the presence of an ethyl group on the α-carbon (the carbon between the two carbonyls) is expected to significantly influence the equilibrium. Studies on other 2-alkyl-substituted β-diketones have shown that steric hindrance from the alkyl group can destabilize the planar enol form, shifting the equilibrium in favor of the diketo tautomer. orientjchem.orgrsc.org The bulky phenyl group also contributes to steric considerations.

Table 2: Theoretical Tautomeric Equilibrium (Note: This table illustrates the expected outcome of a DFT calculation for this compound based on principles established for sterically hindered β-diketones. orientjchem.orgrsc.org The energy values are representative.)

| Tautomer | Key Structural Feature | Predicted Relative Stability (ΔE) | Reason for Stability/Instability |

|---|---|---|---|

| Diketo Form | Two C=O groups, sp³ α-carbon | More Stable (Reference, 0 kcal/mol) | Steric hindrance from the α-ethyl group is better accommodated in the non-planar diketo conformation. orientjchem.orgrsc.org |

| Enol Form | C=C-OH group, intramolecular H-bond | Less Stable (e.g., > 2-4 kcal/mol) | The planar, conjugated system required for the stable enol form is disrupted by steric clashes involving the α-ethyl substituent. rsc.org |

Beyond tautomerism, computational models can also explore various conformational isomers (rotamers) that arise from rotation around single bonds, predicting the most stable three-dimensional arrangement of the molecule.

Modeling of Surface Interactions and Tribochemical Pathways

Given its structure, this compound has potential applications as a lubricant additive, where its interaction with metal surfaces is critical. youtube.com Modeling these interactions helps in understanding its function as a friction modifier or anti-wear agent. Tribochemical reactions are chemical reactions that are initiated or accelerated by mechanical force and friction. sciopen.comresearchgate.net

Computational modeling can simulate the behavior of this molecule at a metal-lubricant interface:

Adsorption: The first step is the adsorption of the molecule onto the metal or metal oxide surface. The polar 1,3-dione head is expected to be the primary binding site, forming coordinate or electrostatic bonds with the surface atoms. MD simulations can model this adsorption process and determine the preferred orientation and binding energy of the molecule on the surface.

Tribofilm Formation: Under shear and pressure (tribological stress), the adsorbed molecules can undergo chemical reactions to form a protective surface layer known as a tribofilm. escholarship.org Reactive molecular dynamics simulations (using force fields like ReaxFF) can model these tribochemical pathways. escholarship.org These simulations can predict bond-breaking (e.g., C-H or C-C bond scission in the alkyl chain) and bond-forming events between the additive fragments and the metal surface, leading to the formation of a durable, low-friction film. escholarship.org The long alkyl chain would then form a low-shear-strength layer that provides lubricity.

Modeling these processes helps to elucidate the mechanisms by which such additives reduce friction and wear, providing a basis for designing more effective lubricants. researchgate.net

In Silico Design of Modified this compound Structures

In silico (computational) design uses molecular modeling to rationally design new molecules with enhanced properties before committing to their chemical synthesis. nih.gov Starting with this compound as a scaffold, various modifications can be proposed and evaluated computationally to optimize its performance, for instance, as a lubricant additive or a metal-chelating agent. mdpi.com

The design process involves:

Identifying a target property: For example, increased thermal stability, stronger surface adhesion, or improved solubility.

Proposing structural modifications: Systematically altering different parts of the molecule.

Evaluating the new structures: Using quantum chemical calculations and MD simulations to predict how the modifications affect the target properties.

Table 3: Examples of In Silico Modification Strategies

| Modification Strategy | Example of Change | Predicted Effect on Properties | Computational Method for Evaluation |

|---|---|---|---|

| Vary Alkyl Chain Length | Replace the hexyl group (from nonane) with a dodecyl group. | May improve boundary lubrication film thickness but could decrease solubility. | MD simulations to assess solubility and film-forming characteristics. |

| Substitute Phenyl Ring | Add a para-fluoro or para-nitro group to the phenyl ring. | Could enhance surface binding energy (adhesion) through modified electronic properties. nih.gov | DFT to calculate adsorption energies on a model metal surface. |

| Alter α-Substituent | Replace the α-ethyl group with a smaller methyl or a larger propyl group. | Would directly impact the keto-enol equilibrium and steric profile, affecting reactivity. rsc.org | DFT to calculate tautomeric energy differences. |

| Modify Diketone Group | Replace one or both oxygen atoms with sulfur to create a β-thioxoketone. encyclopedia.pub | Would significantly alter metal-chelating properties and reactivity at surfaces. encyclopedia.pub | DFT to study electronic structure and binding affinity to metal ions. |

This iterative cycle of design and computational evaluation allows for the rapid screening of many candidate molecules, focusing synthetic efforts on the most promising structures. researchgate.net

Derivatization and Structure Chemical Behavior Relationship Studies of 4 Ethyl 1 Phenylnonane 1,3 Dione Analogues

Design and Synthesis of Structurally Modified 1,3-Diketone Analogues

The synthesis of 1,3-diketones is a cornerstone of organic synthesis, providing access to a wide array of valuable compounds. nih.govresearchgate.net The classical method for preparing these structures is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or a ketone and an ester. researchgate.netlibretexts.orgfiveable.me

For the synthesis of analogues of 4-Ethyl-1-phenylnonane-1,3-dione, a mixed Claisen condensation would be employed. libretexts.org This typically involves the reaction of a ketone with an ester. In this case, to introduce structural diversity, various substituted acetophenones could be reacted with a range of ethyl esters. For instance, reacting a substituted acetophenone (B1666503) with ethyl heptanoate (B1214049) would yield analogues with modifications on the phenyl ring. Conversely, reacting acetophenone with different ethyl esters containing branched or cyclic alkyl chains would produce analogues with variations in the nonanoyl portion of the molecule.

To overcome the limitations of the classical Claisen reaction, which often requires strong bases that can be incompatible with sensitive functional groups, softer enolization techniques have been developed. nih.gov These methods, often employing reagents like MgBr₂·OEt₂ and a non-nucleophilic base, allow for the efficient synthesis of sterically hindered 1,3-diketones under milder conditions. organic-chemistry.org This approach would be particularly useful for creating a diverse library of this compound analogues with a wide range of substituents.

The following table outlines a synthetic strategy for creating a variety of analogues:

| Starting Ketone | Starting Ester | Resulting Analogue |

| Acetophenone | Ethyl heptanoate | 1-Phenylnonane-1,3-dione |

| 4-Methoxyacetophenone | Ethyl heptanoate | 1-(4-Methoxyphenyl)nonane-1,3-dione |

| Acetophenone | Ethyl 2-ethylhexanoate | This compound |

| Acetophenone | Ethyl cyclopentanecarboxylate | 2-Cyclopentyl-1-phenylpropane-1,3-dione |

This table illustrates the combinatorial approach to synthesizing a library of analogues by varying the ketone and ester starting materials.

Investigation of Substituent Effects on Tautomerism and Reactivity

A key characteristic of 1,3-diketones is their existence as an equilibrium mixture of keto and enol tautomers. rsc.org The enol form is stabilized by a strong intramolecular hydrogen bond and a conjugated π-system. rsc.org The position of this equilibrium is highly sensitive to the nature of the substituents on the 1,3-dione backbone and the polarity of the solvent. nih.govmdpi.comresearchgate.net

The introduction of substituents at the α-position (the carbon between the two carbonyl groups) can significantly influence the keto-enol equilibrium. For example, alkyl substitution at the α-position generally favors the diketo form. rsc.orgrsc.org In contrast, electron-withdrawing groups on the terminal carbons tend to stabilize the enol form. researchgate.net

The reactivity of these analogues is directly linked to their tautomeric state. The enol form is a key intermediate in many reactions, including alkylation and acylation at the α-carbon. The acidity of the α-proton, a crucial factor in these reactions, is also affected by the substituents. The presence of two carbonyl groups significantly increases the acidity of the α-hydrogens. fiveable.me

The following table summarizes the expected effects of different substituents on the properties of this compound analogues:

| Substituent Position | Substituent Type | Effect on Keto-Enol Equilibrium | Effect on α-Proton Acidity |

| α-position | Alkyl group | Shifts equilibrium towards keto form | Decreases acidity |

| Phenyl ring | Electron-withdrawing group (e.g., -NO₂) | Stabilizes enol form | Increases acidity |

| Phenyl ring | Electron-donating group (e.g., -OCH₃) | May slightly destabilize the enol form | Decreases acidity |

This table provides a predictive framework for how structural modifications will influence the chemical behavior of the analogues.

Elucidation of Correlations between Molecular Structure and Intermolecular Forces

The three-dimensional arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions. In the case of 1,3-diketone analogues, the presence of carbonyl groups and, in the enol form, a hydroxyl group, makes them capable of participating in various intermolecular interactions.

In the solid state, the enol form of 1,3-diketones is characterized by a strong intramolecular hydrogen bond. mdpi.com However, intermolecular hydrogen bonds can also play a significant role in the crystal packing. For instance, in the diketo form, the carbonyl oxygens can act as hydrogen bond acceptors for C-H donors from neighboring molecules, leading to the formation of complex networks. nih.gov

The nature and strength of these intermolecular forces are highly dependent on the molecular structure. The introduction of different substituents can alter the shape of the molecule and the distribution of electron density, thereby influencing how the molecules pack in the crystal lattice. For example, aromatic rings can participate in π-π stacking interactions, while long alkyl chains will be dominated by van der Waals forces.

| Structural Feature | Dominant Intermolecular Force | Potential Impact on Crystal Packing |

| Enol form | Intramolecular H-bond, van der Waals | Planar conformation may lead to layered structures |

| Diketo form | C-H···O hydrogen bonds, van der Waals | Can form complex 3D networks |

| Aromatic rings | π-π stacking, van der Waals | Can lead to herringbone or parallel-displaced packing motifs |

| Long alkyl chains | van der Waals forces | Can lead to interdigitation of chains |

This table illustrates the relationship between specific structural features and the types of intermolecular forces that are likely to dominate the crystal structure.

Systematic Probing of Chemical Modifications on Interfacial Adsorption Behavior

The behavior of molecules at interfaces is critical in a wide range of applications, from materials science to biology. The amphiphilic nature of many 1,3-dione analogues, possessing both polar (the dicarbonyl moiety) and nonpolar (the alkyl and phenyl groups) regions, suggests that they will exhibit interesting interfacial properties.

Chemical modifications to the structure of this compound can be used to systematically tune its interfacial adsorption behavior. For example, increasing the length of the alkyl chain would be expected to increase the hydrophobicity of the molecule, leading to a greater affinity for nonpolar environments and a tendency to adsorb at oil-water interfaces.

Conversely, introducing polar functional groups, such as hydroxyl or carboxyl groups, onto the phenyl ring would increase the hydrophilicity of that portion of the molecule. This could lead to a range of interfacial behaviors, depending on the balance between the hydrophobic and hydrophilic parts of the molecule.

Techniques such as surface tension measurements and quartz crystal microbalance (QCM) studies can be used to quantify the adsorption of these analogues at various interfaces. By correlating these measurements with the systematic changes in molecular structure, it is possible to develop a detailed understanding of how chemical modifications influence interfacial behavior.

| Chemical Modification | Expected Effect on Hydrophobicity | Predicted Interfacial Behavior |

| Increased alkyl chain length | Increased | Stronger adsorption at oil-water and air-water interfaces |

| Introduction of polar groups on phenyl ring | Decreased | Weaker adsorption at nonpolar interfaces, potential for self-assembly in solution |

| Introduction of fluorine atoms | Increased | Enhanced surface activity due to the oleophobic nature of fluorine |

This table provides a framework for predicting how specific chemical modifications will impact the interfacial properties of the analogues.

Advanced Analytical Methodologies for 4 Ethyl 1 Phenylnonane 1,3 Dione Research

Development of High-Resolution Spectroscopic Techniques for Complex Structural Analysis

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of 4-Ethyl-1-phenylnonane-1,3-dione, particularly in confirming its molecular connectivity and stereochemistry. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the tautomeric equilibrium between the keto and enol forms of β-dicarbonyl compounds. acs.orgacs.org For this compound, ¹H and ¹³C NMR spectra can be used to determine the ratio of these tautomers in various solvents. eurjchem.com The chemical shifts of the carbonyl carbons in the ¹³C NMR spectrum are particularly indicative, typically appearing in the range of 160-220 ppm. bham.ac.uk Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to confirm the connectivity of protons and carbons within the molecule.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by identifying characteristic losses of functional groups. nih.govoregonstate.edu The fragmentation of aromatic ketones often involves characteristic cleavages that can be predicted and analyzed. acs.orgresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Phenyl protons: ~7.2-8.0 ppm; Methine proton (enol): ~5.5-6.5 ppm; Methylene (B1212753) protons: ~2.0-3.5 ppm; Alkyl chain protons: ~0.8-1.6 ppm |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbons: ~180-205 ppm; Phenyl carbons: ~125-140 ppm; Enolic carbon: ~90-100 ppm; Alkyl carbons: ~14-40 ppm |

| HRMS (ESI+) | m/z | [M+H]⁺: 261.1854 (Calculated for C₁₇H₂₅O₂) |

| FT-IR | Wavenumber (cm⁻¹) | C=O stretch (keto): ~1700-1730 cm⁻¹; C=C stretch (enol): ~1600-1650 cm⁻¹; O-H stretch (enol): ~2500-3200 cm⁻¹ (broad) |

Hyphenated Chromatographic Methods for Separation and Characterization of Mixtures and Impurities

The synthesis of this compound can result in a mixture containing starting materials, by-products, and other impurities. Hyphenated chromatographic techniques, which couple a separation method with a spectroscopic detection method, are essential for the separation, identification, and quantification of these components. resolvemass.cachimia.ch

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for impurity profiling. researchgate.nethpst.cz A reversed-phase high-performance liquid chromatography (HPLC) method can be developed to separate this compound from its impurities, which are then detected and identified by a mass spectrometer. lcms.cz This allows for the characterization of impurities even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable impurities. nih.gov The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer for detection and identification. chromatographyonline.com

Table 2: Potential Impurities in this compound Synthesis and their Analysis by LC-MS

| Potential Impurity | Chemical Formula | Expected [M+H]⁺ (m/z) | Chromatographic Method |

|---|---|---|---|

| Acetophenone (B1666503) | C₈H₈O | 121.0653 | Reversed-Phase HPLC |

| Ethyl Heptanoate (B1214049) | C₉H₁₈O₂ | 159.1385 | Reversed-Phase HPLC |

| 1-Phenylnonane-1,3-dione | C₁₅H₂₀O₂ | 233.1542 | Reversed-Phase HPLC |

| Self-condensation product | C₃₄H₄₆O₃ | 503.3525 | Reversed-Phase HPLC |

Surface-Sensitive Analytical Techniques (e.g., XPS, AFM, STM) for Interfacial Chemical Studies

The study of how this compound interacts with surfaces is crucial for applications in areas such as materials science and catalysis. Surface-sensitive analytical techniques provide information about the chemical composition, morphology, and electronic structure of the compound when adsorbed on a substrate. researchgate.netrockymountainlabs.com

X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and chemical states of this compound on a surface. ipfdd.dekratos.com By analyzing the binding energies of core-level electrons, it is possible to identify the elements present and their oxidation states, providing insight into the molecule's interaction with the substrate.

Atomic Force Microscopy (AFM) allows for the visualization of the morphology of this compound molecules on a surface at the nanoscale. researchgate.netcsic.es High-resolution AFM can even provide images of individual molecules, revealing their orientation and packing on the surface. aip.org

Scanning Tunneling Microscopy (STM) is another technique for imaging molecules on conductive surfaces with atomic resolution. STM can provide information about the electronic structure of the adsorbed molecules and their interaction with the substrate.

Table 3: Application of Surface-Sensitive Techniques to the Study of this compound

| Technique | Information Obtained | Potential Research Focus |

|---|---|---|

| XPS | Elemental composition, chemical states of C and O | Study of adsorption mechanisms and chemical bonding to different substrates. |

| AFM | Surface morphology, molecular packing and orientation | Investigation of self-assembly and thin-film growth of the compound. |

| STM | Atomic-resolution imaging, local density of electronic states | Probing the electronic properties of single molecules on conductive surfaces. |

Future Research Directions and Open Questions in 4 Ethyl 1 Phenylnonane 1,3 Dione Chemistry

Unexplored Synthetic Routes and Methodological Advancements

The synthesis of 1,3-diketones is typically achieved through well-established methods such as the Claisen condensation. However, the specific synthesis of 4-Ethyl-1-phenylnonane-1,3-dione has not been extensively documented, offering an opportunity for methodological innovation. Future research should focus on developing novel, efficient, and stereoselective synthetic routes.

Key Research Questions:

Can greener synthetic methods, such as microwave-assisted or flow chemistry protocols, be developed to improve yield and reduce reaction times and waste?

What is the potential for enzymatic or chemo-enzymatic synthesis to achieve high enantioselectivity at the C4 position?

How can tandem or one-pot reaction sequences be designed to construct the molecule from simple, readily available starting materials?

Potential Synthetic Approaches:

| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Advantages |

| Ethyl benzoate (B1203000) | 2-Ethylheptan-2-one | Claisen Condensation | Well-established, good for baseline comparison. |

| Phenylacetylene | 2-Ethylheptanoyl chloride | Alkyne Acylation/Hydration | Potentially higher atom economy. |

| Styrene oxide | Ethyl 2-ethyl-3-oxobutanoate | Lewis Acid-Catalyzed Rearrangement | Access to different substitution patterns. |

Deeper Mechanistic Insights into Complex Reaction Pathways and Interfacial Phenomena

The reactivity of 1,3-diketones is dominated by their keto-enol tautomerism, which governs their behavior as nucleophiles, ligands for metal complexes, and precursors in heterocyclic synthesis. The specific substitution pattern of this compound is likely to influence this tautomeric equilibrium and its subsequent reactivity in unique ways.

Areas for Mechanistic Investigation:

Tautomeric Equilibrium: A detailed study of the factors (solvent, temperature, pH) influencing the keto-enol equilibrium is fundamental. The relative stability of the different enol forms will dictate the compound's reactivity.

Reaction Mechanisms: Elucidating the precise mechanisms of its reactions, for instance in metal-catalyzed cross-coupling or cycloaddition reactions, is crucial for optimizing conditions and expanding its synthetic utility.

Interfacial Behavior: The amphiphilic nature of the molecule, with its polar diketone head and nonpolar hydrocarbon tail, suggests interesting behavior at interfaces, such as in micelles or on surfaces, which is a largely unexplored area for this class of compounds.

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining state-of-the-art computational modeling with advanced experimental techniques will be pivotal in unraveling the complexities of this compound.

Proposed Integrated Methodologies:

Computational Chemistry: Density Functional Theory (DFT) and ab initio calculations can be employed to predict molecular geometries, vibrational frequencies, and the energies of different tautomers and reaction intermediates. This can provide a theoretical framework for understanding its spectroscopic data and reactivity.

Advanced Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) will be essential for unambiguous structure elucidation and for studying dynamic processes like tautomerism.

Surface-Sensitive Techniques: For studying interfacial phenomena, techniques like sum-frequency generation (SFG) spectroscopy and neutron reflectometry could provide invaluable insights into the orientation and aggregation of the molecule at liquid-liquid or liquid-air interfaces.

Novel Chemical Applications of this compound beyond Current Paradigms

While 1,3-diketones are well-known as chelating agents and synthetic intermediates, the unique structure of this compound may unlock novel applications.

Potential Application Areas:

| Application Domain | Rationale | Key Research Objective |

| Metal Extraction | The diketone moiety can chelate metal ions, and the long alkyl chain can enhance solubility in organic phases. | To evaluate its efficiency and selectivity for the extraction of specific metal ions, such as rare earth elements or heavy metals. |

| Corrosion Inhibition | The molecule could form a protective film on metal surfaces. | To investigate its ability to inhibit the corrosion of various metals and alloys in different environments. |

| Functional Materials | As a building block for liquid crystals or polymers with specific optical or electronic properties. | To synthesize and characterize novel materials derived from this compound and evaluate their properties. |

Foundational Contributions to the Broader Field of 1,3-Diketone Chemistry

A thorough investigation of this compound will not only illuminate the properties of this specific molecule but also contribute to the fundamental understanding of 1,3-diketone chemistry as a whole.

Expected Broader Impacts:

Structure-Property Relationships: By systematically studying this compound and its derivatives, a clearer understanding of how subtle changes in the alkyl and aryl substituents influence the physical and chemical properties of 1,3-diketones can be established.

Reaction Discovery: The exploration of its reactivity may lead to the discovery of new transformations and reaction pathways that are applicable to a wider range of 1,3-diketones.

Design Principles for Functional Molecules: The insights gained from studying its potential applications can inform the rational design of new functional molecules based on the 1,3-diketone scaffold for a variety of technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-1-phenylnonane-1,3-dione, and how can experimental design improve yield reproducibility?

- Methodology : Use factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield. Pre-experimental screening (e.g., one-variable-at-a-time) can narrow down variables before full factorial analysis . Quasi-experimental approaches with control groups (e.g., comparing traditional vs. novel catalysts) enhance reproducibility by isolating variable effects .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Combine spectroscopic techniques (NMR, IR, UV-Vis) with computational tools (DFT calculations) to validate molecular geometry and electron distribution. Advanced methods like X-ray crystallography or mass spectrometry ensure structural accuracy. Cross-referencing data with control compounds (e.g., analogous diketones) minimizes misinterpretation .

Q. What strategies mitigate solubility challenges during purification of this compound?

- Methodology : Screen solvent systems (e.g., ethanol/water gradients, dichloromethane/hexane) using phase diagrams. Employ recrystallization or column chromatography with polarity-adjusted eluents. For air-sensitive steps, Schlenk line techniques prevent oxidation .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound in catalytic systems?

- Methodology : Use molecular dynamics (MD) or quantum mechanical (QM) simulations to map energy barriers and intermediate states. Integrate AI-driven platforms (e.g., COMSOL Multiphysics) for real-time adjustments to reaction parameters . Validate predictions with kinetic isotope effects or trapping experiments .

Q. What experimental approaches resolve contradictions in reported bioactivity data for diketones like this compound?

- Methodology : Apply triangulation-based metacognitive learning strategies (MLS-PDCA) to cross-validate results across labs. Standardize assays (e.g., enzyme inhibition protocols) and use statistical tools (ANOVA, regression analysis) to isolate confounding variables (e.g., impurity profiles) .

Q. How do surface interactions of this compound influence its stability in heterogeneous catalysis?

- Methodology : Conduct adsorption studies using BET surface area analysis or in situ FTIR to monitor surface-bound intermediates. Pair with microspectroscopic imaging (e.g., SEM-EDS) to correlate reactivity with surface morphology .

Q. What advanced separation techniques optimize the isolation of this compound from complex reaction mixtures?

- Methodology : Implement membrane-based separations (e.g., nanofiltration) or chiral stationary phases in HPLC. Process simulation tools (Aspen Plus) can model phase equilibria and optimize throughput .

Data Analysis and Interpretation

Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?

- Methodology : Perform time-resolved studies (e.g., stopped-flow UV-Vis) under varied temperatures. Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡). Compare product ratios at equilibrium (thermodynamic) vs. early reaction stages (kinetic) .

Q. What statistical frameworks are robust for analyzing dose-response relationships in toxicological studies of diketones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.